2-(4-Acetamidocyclohexyl)acetic acid

Stereochemistry Analytical Chemistry Pharmaceutical Synthesis

This trans-stereospecific cyclohexylacetic acid derivative is a critical, high-purity (98%) intermediate for synthesizing the atypical antipsychotic Cariprazine. The defined trans-4-acetamido configuration is essential for the correct three-dimensional structure of the final API; substitution with the cis-isomer (CAS 2901-45-3) or free amine analog (CAS 1197-54-2) will compromise stereochemical outcomes and synthetic reproducibility. The acetamido group acts as a stable amine protecting group, enabling selective carboxylic acid modification for SAR studies. Procuring this specific trans-isomer ensures batch-to-batch consistency and de-risks downstream synthesis.

Molecular Formula C10H17NO3
Molecular Weight 199.25 g/mol
CAS No. 2901-44-2
Cat. No. B1267821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Acetamidocyclohexyl)acetic acid
CAS2901-44-2
Molecular FormulaC10H17NO3
Molecular Weight199.25 g/mol
Structural Identifiers
SMILESCC(=O)NC1CCC(CC1)CC(=O)O
InChIInChI=1S/C10H17NO3/c1-7(12)11-9-4-2-8(3-5-9)6-10(13)14/h8-9H,2-6H2,1H3,(H,11,12)(H,13,14)
InChIKeyWFVBDJQHTIBXHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Acetamidocyclohexyl)acetic acid (CAS 2901-44-2) for Research & Development Procurement


2-(4-Acetamidocyclohexyl)acetic acid (CAS 2901-44-2) is a substituted cyclohexylacetic acid derivative, consisting of a cyclohexane ring bearing a trans-4-acetamido substituent and an acetic acid side chain. It is primarily utilized as a high-purity (typically 95-98%) chemical intermediate in pharmaceutical research and organic synthesis [1]. As a member of the cyclohexaneacetic acid class, it serves as a key building block for more complex bioactive molecules, particularly as a documented intermediate in the synthesis of the antipsychotic agent Cariprazine .

Why 2-(4-Acetamidocyclohexyl)acetic acid Cannot Be Replaced by Common Analogs


Substitution among cyclohexylacetic acid derivatives is not feasible without altering chemical behavior and downstream synthetic outcomes. This compound presents a specific stereochemical configuration (trans-isomer) and a defined acetamido protection at the 4-position of the cyclohexane ring [1]. In contrast, the structurally similar 2-(4-aminocyclohexyl)acetic acid (CAS 1197-54-2) carries a free primary amine, which exhibits significantly different reactivity, necessitating distinct handling and reaction conditions . Similarly, the cis-isomer (CAS 2901-45-3) possesses a different spatial arrangement that can lead to divergent stereochemical outcomes in subsequent synthetic steps . These stereochemical and functional group differences underscore why generic substitution can compromise synthetic reproducibility and final product purity.

Quantitative Differentiation of 2-(4-Acetamidocyclohexyl)acetic acid from Its Analogs


Stereochemical Identity: Trans-Configuration Confirmation vs. Cis-Isomer

This product is specifically the trans-isomer of 4-acetamidocyclohexaneacetic acid. In contrast, the cis-isomer is designated under CAS 2901-45-3 . The trans-configuration is a critical parameter for applications where spatial geometry influences molecular recognition, such as in the synthesis of stereospecific drugs like Cariprazine .

Stereochemistry Analytical Chemistry Pharmaceutical Synthesis

Functional Group Distinction: Acetamido vs. Free Amine in 2-(4-Aminocyclohexyl)acetic acid

The target compound contains an N-acetylated (acetamido) group at the 4-position, whereas a close analog, 2-(4-aminocyclohexyl)acetic acid (CAS 1197-54-2), features a free primary amine . This difference is fundamental: the acetamido group is a common protecting group that moderates the nucleophilicity and basicity of the amine, altering solubility and reactivity profiles . The free amine analog has a molecular weight of 157.21 g/mol compared to the target compound's 199.25 g/mol, reflecting this structural divergence .

Organic Synthesis Protecting Groups Medicinal Chemistry

Commercial Purity Specification: Baseline Purity for Reproducible Research

Commercial suppliers consistently specify a purity level of 95-98% for this compound, a standard benchmark for research-grade intermediates . While this is typical for many research chemicals, it contrasts with more reactive or less stable analogs where purity can be highly variable or lower (e.g., the hydrochloride salt of the free amine analog, which is sold as a mixture of diastereomers and requires careful handling ). This defined purity specification ensures consistency and reliability in synthetic applications.

Quality Control Analytical Chemistry Pharmaceutical Development

Optimal Application Scenarios for 2-(4-Acetamidocyclohexyl)acetic acid Based on Evidence


Synthesis of Stereospecific Antipsychotic Agents (e.g., Cariprazine)

This compound is a documented intermediate for the synthesis of Cariprazine, an atypical antipsychotic . The trans-stereochemistry of this building block is crucial for achieving the correct three-dimensional structure of the final drug molecule. Procuring this specific intermediate ensures the desired stereochemical outcome in the synthetic pathway, which is essential for the drug's target binding and pharmacological activity.

Building Block for Complex Cyclohexane-Containing Pharmaceuticals

As a substituted cyclohexylacetic acid, this compound serves as a versatile scaffold in medicinal chemistry for constructing more complex molecules [1]. The acetamido group acts as a protected amine, allowing for further selective chemical modifications at the carboxylic acid moiety without interfering with the amine functionality. This makes it a strategic starting material for exploring structure-activity relationships (SAR) in drug discovery programs targeting a variety of receptors.

Research on GABA Analogs and Neurological Agents

Cyclohexaneacetic acid derivatives are often explored as conformationally restricted analogs of neurotransmitters like GABA . While the target compound itself is a protected form, its close analog, 2-(4-aminocyclohexyl)acetic acid, is a known GABA analog . The target compound can be used as a stable, protected precursor to these analogs, enabling researchers to control the timing of amine deprotection in complex synthetic sequences for neuroscience research.

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